molecular formula C14H19ClN2O4S B5705732 4-chloro-5-(dimethylsulfamoyl)-2-piperidin-1-ylbenzoic acid

4-chloro-5-(dimethylsulfamoyl)-2-piperidin-1-ylbenzoic acid

Cat. No.: B5705732
M. Wt: 346.8 g/mol
InChI Key: PTMJPJAAIPJRKY-UHFFFAOYSA-N
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Description

4-chloro-5-(dimethylsulfamoyl)-2-piperidin-1-ylbenzoic acid is an organic compound with a complex structure that includes a chloro group, a dimethylsulfamoyl group, and a piperidinyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(dimethylsulfamoyl)-2-piperidin-1-ylbenzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core, followed by the introduction of the chloro, dimethylsulfamoyl, and piperidinyl groups. Common synthetic routes include:

    Nitration and Reduction: The benzoic acid core can be nitrated to introduce a nitro group, which is then reduced to an amine.

    Chlorination: The amine group can be chlorinated to introduce the chloro group.

    Sulfamoylation: The dimethylsulfamoyl group is introduced through a sulfamoylation reaction.

    Piperidinylation: The piperidinyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(dimethylsulfamoyl)-2-piperidin-1-ylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

4-chloro-5-(dimethylsulfamoyl)-2-piperidin-1-ylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5-(dimethylsulfamoyl)-2-piperidin-1-ylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-5-sulfamoylanthranilic acid: Similar in structure but lacks the piperidinyl group.

    2-chloro-5-(4-chlorophenyl)sulfamoyl-N-(alkyl/aryl)-4-nitrobenzamide: Contains a similar sulfamoyl group but has different substituents on the benzene ring.

Uniqueness

4-chloro-5-(dimethylsulfamoyl)-2-piperidin-1-ylbenzoic acid is unique due to the presence of the piperidinyl group, which can significantly alter its chemical properties and biological activity compared to similar compounds

Properties

IUPAC Name

4-chloro-5-(dimethylsulfamoyl)-2-piperidin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-16(2)22(20,21)13-8-10(14(18)19)12(9-11(13)15)17-6-4-3-5-7-17/h8-9H,3-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMJPJAAIPJRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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